molecular formula C3H6BrCl B571516 1-Bromo-3-chloropropane-13C3 CAS No. 1173023-11-4

1-Bromo-3-chloropropane-13C3

Cat. No. B571516
M. Wt: 160.412
InChI Key: MFESCIUQSIBMSM-VMIGTVKRSA-N
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Description

1-Bromo-3-chloropropane is a halogenated alkane compound containing one bromine atom and one chlorine atom in its structure . It is a colorless liquid, produced by free-radical addition of hydrogen bromide to allyl chloride . It is used as an alkylating agent to install the – (CH 2) 3 Cl and – (CH 2) 3 – groups . It is also used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol .


Synthesis Analysis

1-Bromo-3-chloropropane is virtually always produced by the free-radical addition of anhydrous hydrogen bromide to allyl chloride . It can also be made from ethylene and methylene chlorobromide .


Molecular Structure Analysis

The molecular formula of 1-Bromo-3-chloropropane-13C3 is Cl13CH213CH213CH2Br . It has a molecular weight of 160.41 .


Chemical Reactions Analysis

1-Bromo-3-chloropropane is used as an alkylating agent to install the – (CH 2) 3 Cl and – (CH 2) 3 – groups . It is a precursor to 4-chlorobutyronitrile .


Physical And Chemical Properties Analysis

1-Bromo-3-chloropropane has a boiling point of 144-145 °C (lit.) and a density of 1.622 g/mL at 25 °C .

Scientific Research Applications

Photodissociation Dynamics

  • C-Br Bond Fission Mechanism at Different Wavelengths : The study by Wei et al. (2008) examined the photodissociation of 1-bromo-3-chloropropane at 234 and 265 nm. It focused on the direct dissociation of the C-Br bond, revealing insights into the dynamics of molecules with multichromophores (Wei et al., 2008).

Quantum-Chemical Kinetic Study

  • Thermal Decomposition Analysis : Bracco et al. (2022) conducted a quantum-chemical kinetic study on the thermal decomposition of 1-bromo-3-chloropropane. They focused on the pressure and temperature dependence of this process, providing valuable molecular properties and reaction rate constants (Bracco et al., 2022).

Molecular Structures and Conformations

  • Gas-Phase Electron Diffraction Studies : Postmyr (1994) explored the molecular structures and conformational compositions of 1-bromo-3-chloropropane using gas-phase electron diffraction. This study provided detailed insights into the conformational energies and molecular geometries (Postmyr, 1994).

Analytical Chemistry Applications

  • Residue Determination in Pharmaceuticals : Research by Cheng (2013) established a gas chromatography method for detecting 1-bromo-3-chloropropane residues in piperaquine phosphate, demonstrating the compound's relevance in pharmaceutical quality control (Cheng, 2013).

Organic Synthesis and Ligands

  • Synthesis of Poly(trimethylene Diselenides) : Russavskaya et al. (2006) reported on the synthesis of poly(trimethylene diselenides) from 1-bromo-3-chloropropane, highlighting its utility in creating important reagents for organic synthesis and ligands for complex formation (Russavskaya et al., 2006).

Phase-Transfer Catalysis

  • Alkylation of Phenols : A study by Reinholz et al. (1990) explored the use of 1-bromo-chloropropane in the alkylation of phenols using phase-transfer catalysis. This research sheds light on the compound's role in synthetic organic chemistry (Reinholz et al., 1990).

Macromolecular Compounds Synthesis

  • Polycondensation Reaction Studies : Kolesnikov and Korshak (1953) investigated the polycondensation reaction of 1-bromo-3-chloropropane with benzene, offering insights into macromolecular compound synthesis (Kolesnikov & Korshak, 1953).

Spectroscopic Analysis

  • FT-IR Spectra Studies : Durig et al. (2001) conducted temperature-dependant FT-IR spectroscopy studies of 1-chloropropane and 1-bromopropane, providing comparative analysis relevant to 1-bromo-3-chloropropane (Durig et al., 2001).

Safety And Hazards

Inhalation of vapors or dust is extremely irritating . It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea . It is harmful if swallowed and toxic if inhaled . It is suspected of causing genetic defects . It is harmful to aquatic life with long-lasting effects .

Future Directions

1-Bromo-3-chloropropane is used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol . It is also involved in the preparation of cardiovascular diseases and analgesic drugs materials . It is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality .

properties

IUPAC Name

1-bromo-3-chloro(1,2,3-13C3)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFESCIUQSIBMSM-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]Cl)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloropropane-13C3

Synthesis routes and methods

Procedure details

The same process as in example 2 was carried out, but the cyclohexane was replaced by 3-bromo-1-chloropropane. The reaction developed in the same way. After 30 minutes of irradiation at 22° C, 90% of allyl chloride had been converted. The reaction product was degassed and the unreacted allyl chloride was distilled. The remaining product was formed by 3-bromo-1-chloropropane (solvent + formed product) and about 3% of 2-bromo-1-chloropropane. This operation has the advantage of making the solvent distillation unnecessary.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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